Riamilovir, also known by the trade name Triazavirin®, is a synthetic antiviral drug classified as an azoloazine and a guanine analogue. [] It was initially developed and registered in Russia as a treatment for influenza. [] This broad-spectrum antiviral agent has shown promising results against various viral infections. [] Its chemical formula is methylthionitrooxodihydrotriazolotriazinide sodium. []
Riamilovir belongs to the class of compounds known as 1,2,4-triazolo[5,1-c][1,2,4]triazin derivatives. These compounds are characterized by their heterocyclic structure, which plays a crucial role in their biological activity. The drug has been investigated for its antiviral properties, particularly in the context of respiratory viruses and has shown promise in clinical settings for managing influenza symptoms and potentially COVID-19 .
The synthesis of Riamilovir involves several key steps that utilize various chemical reactions:
Riamilovir's molecular structure is defined by its unique heterocyclic framework comprising triazole and triazine rings. The compound can be represented by the following molecular formula:
Key features of Riamilovir's structure include:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy have been employed to confirm the structural integrity of synthesized compounds .
Riamilovir undergoes several chemical reactions that are pivotal for its synthesis and functional properties:
These reactions are critical for both the development of new analogs and understanding the mechanisms through which Riamilovir exerts its antiviral effects.
Riamilovir acts primarily by inhibiting viral RNA polymerase, which is essential for viral replication. The mechanism involves:
Studies have demonstrated that Riamilovir not only inhibits RNA synthesis but also affects protein synthesis related to viral replication . Its ability to form stable complexes with viral enzymes enhances its efficacy against various RNA viruses.
Riamilovir exhibits several notable physical and chemical properties:
Analytical techniques such as mass spectrometry have been used to characterize these properties further and ensure quality control during synthesis .
Riamilovir has potential applications in various fields:
Riamilovir (marketed as Triazavirin®) emerged from Russia's strategic initiatives to develop domestically produced broad-spectrum antivirals. Its core structure—a novel triazolotriazine scaffold—represented a significant departure from nucleoside-analog antivirals dominating the market. Early research (2000s) targeted pandemic influenza strains like H5N1, driven by concerns over zoonotic transmission threats and limitations of existing neuraminidase inhibitors. The compound’s design leveraged synthetic analogues of purine nucleoside bases, intended to inhibit viral RNA synthesis and genomic replication selectively [1] [6]. This work positioned Riamilovir within Russia’s broader effort to achieve self-reliance in pharmaceutical innovation during a period of heightened global biosecurity awareness [7].
The development of Riamilovir exemplifies academia-industry synergy. Ural Federal University (UrFU) and the Russian Academy of Sciences spearheaded molecular design and preclinical validation, focusing on:
Medsintez Pharmaceutical provided industrial-scale manufacturing capabilities and clinical development infrastructure. Key contributions included:
Riamilovir’s IP landscape reflects strategic territorial expansion from its Russian base. Key filings include:
Table 1: Key Intellectual Property Milestones for Riamilovir
Year | Jurisdiction | Patent Focus | Status/Outcome |
---|---|---|---|
2012 | Russia | Base compound synthesis (RU2500028C1) | Granted - Core protection for triazolotriazine structure [6] |
2014 | Russia | Formulations and manufacturing | Granted - Enabled commercial production [7] |
2015–2020 | PCT (Multiple) | Broad-spectrum use (Tick-borne encephalitis, RVF, West Nile) | Patented in RU, CN, ZA [6] [8] |
2020 | China, South Africa | COVID-19 therapeutic applications | Under review/Approved for trials [1] [7] |
The IP strategy prioritized:
Riamilovir’s regulatory pathway demonstrates progressive label expansion based on clinical and real-world evidence:
Table 2: Regulatory Approvals and Indication Expansions for Riamilovir
Year | Region | Approval/Recognition | Key Evidence Basis |
---|---|---|---|
2014 | Russia | Influenza treatment (Rx-only) | Phase III trials: Reduced symptom duration vs. oseltamivir [1] [7] |
2017 | Russia | Inclusion in "Influenza in Adults" guidelines | Meta-analysis of 450+ patients; efficacy in ARVI [6] [7] |
2020 | Russia (Emergency) | COVID-19 treatment & post-exposure prophylaxis | Hospital-based studies (City Hospital No. 14, Military Medical Academy) [6] [7] |
2020 | China | Inclusion in COVID-19 treatment guidelines | Clinical trials in Harbin (Heilongjiang Province) [7] |
2022 | Russia | Pediatric ARVI (ages 12–17) | Completed clinical trials at Ural State Medical University [2] |
2023 | Russia | Reproductive health applications (exploratory) | IVF-related biotech projects [2] |
Critical regulatory inflection points included:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7